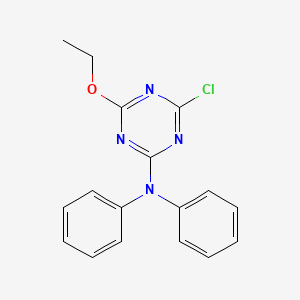![molecular formula C23H20N4O2S B6003785 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6003785.png)
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide, also known as BBA, is a compound that has attracted attention in the scientific community due to its potential applications in drug development. BBA is a hydrazone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve inhibition of various enzymes and pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the growth of fungi by inhibiting ergosterol biosynthesis. In addition, this compound has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of ergosterol biosynthesis, and inhibition of acetylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, good yields, and potential applications in drug development. However, this compound also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential applications in drug development. In addition, this compound could be studied for its potential applications in other diseases, such as Parkinson's disease and multiple sclerosis. Further studies on the toxicity and pharmacokinetics of this compound could also be conducted to evaluate its safety and efficacy in vivo.
合成法
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been synthesized using various methods, including the reaction of 2-mercaptobenzimidazole with benzyl bromide followed by reaction with 4-hydroxybenzaldehyde and acetic hydrazide. Another method involves the reaction of 2-mercaptobenzimidazole with benzaldehyde followed by reaction with 4-hydroxybenzaldehyde and acetic hydrazide. These methods have yielded this compound in good yields and have been used in various studies.
科学的研究の応用
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide has been studied for its potential applications in drug development, including as an anticancer agent, antifungal agent, and as a potential therapeutic agent for Alzheimer's disease. This compound has shown promising results in preclinical studies, including inhibition of cancer cell growth and induction of apoptosis. This compound has also shown antifungal activity against various fungal strains. In addition, this compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-19-12-10-17(11-13-19)14-24-26-22(29)16-30-23-25-20-8-4-5-9-21(20)27(23)15-18-6-2-1-3-7-18/h1-14,28H,15-16H2,(H,26,29)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVADUMWCQHIPAS-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6003718.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003720.png)
![2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6003726.png)
![[1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6003731.png)


![3-(3,4-dimethoxyphenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003742.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B6003749.png)
![7-(2-fluorobenzyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003761.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6003775.png)

![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6003786.png)
![ethyl 4-[({4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B6003787.png)
![ethyl N-methyl-N-[3-(2-methylphenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6003790.png)
